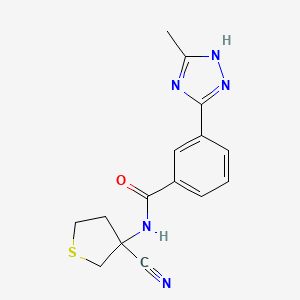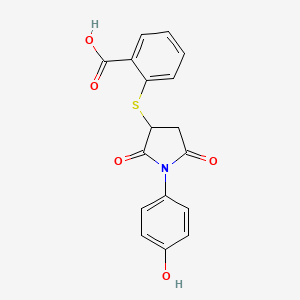![molecular formula C21H19Cl2N3O2 B2427621 N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-43-7](/img/structure/B2427621.png)
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H19Cl2N3O2 and its molecular weight is 416.3. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tumor Specificity and Keratinocyte Toxicity
Extensive research has been conducted on the tumor specificity and keratinocyte toxicity of various compounds, with a focus on reducing the side effects of anticancer drugs on normal cells, such as keratinocytes. Among the compounds studied, certain derivatives demonstrated high tumor specificity with minimal keratinocyte toxicity. This signifies a step forward in the development of anticancer drugs that are effective yet less harmful to normal cells (Sugita, Takao, Uesawa, & Sakagami, 2017).
Pyrazines in Food Science
Pyrazines are important in imparting flavors such as baked, roasted, and nutty flavors in food products. The Maillard reaction (MR), a crucial process in food chemistry, significantly contributes to the synthesis of pyrazines. Understanding and controlling the generation of pyrazines during food processing can optimize flavor profiles, and also mitigate the formation of unwanted by-products, presenting a critical aspect of food quality and safety (Yu et al., 2021).
Quinoxaline and Pyrazine Derivatives in Medicinal Chemistry
Quinoxaline and pyrazine derivatives are vital in medicinal chemistry, combining the properties of heteroatoms with aromatic moieties. These compounds engage in various binding interactions when co-crystallized in protein targets, emphasizing their potential in drug development. The unique interaction properties of these compounds highlight their significance as drug-like molecules with substantial potential for interaction with proteins (Juhás & Zítko, 2020).
Pyrazine Derivatives: Pharmacological Effects and Patents
Pyrazine derivatives, being aromatic heterocyclic compounds, have shown a wide range of pharmacological properties, leading to increasing interest in their development. The diverse therapeutic effects of these derivatives, including antibacterial, antifungal, anticancer, and antiviral activities, have been documented and patented, indicating their importance in pharmaceutical research (Ferreira & Kaiser, 2012).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2/c1-28-16-7-4-14(5-8-16)20-19-3-2-10-25(19)11-12-26(20)21(27)24-15-6-9-17(22)18(23)13-15/h2-10,13,20H,11-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZSIUWIWYRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-7-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427542.png)

![Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2427545.png)

![N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2427547.png)



![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2427558.png)
![4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide](/img/structure/B2427559.png)

![2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile](/img/structure/B2427561.png)